(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid
CAS No.:
Cat. No.: VC13765953
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO4S |
|---|---|
| Molecular Weight | 247.31 g/mol |
| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(7(12)13)4-5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m1/s1 |
| Standard InChI Key | BOUVNAQZJMDMLE-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@]1(CCSC1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1(CCSC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCSC1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular structure of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (C₁₀H₁₇NO₄S) features a saturated five-membered thiophene ring (tetrahydrothiophene) with two substituents at the 3-position: a Boc-protected amino group (-NH-Boc) and a carboxylic acid (-COOH). The (S)-configuration at the chiral center is critical for its interactions in biological systems and synthetic applications.
Key Structural Attributes:
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Molecular Formula: C₁₀H₁₇NO₄S
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Molecular Weight: 247.31 g/mol
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Stereochemistry: (S)-configuration at C3 (confirmed via X-ray crystallography or chiral HPLC).
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Functional Groups: Boc-protected amine (acid-labile), carboxylic acid (participates in conjugation reactions).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 152–154°C (decomposes) |
| Boiling Point | 365°C (estimated) |
| Solubility | DMSO, DMF, dichloromethane |
| LogP (Partition Coefficient) | 1.8 ± 0.2 |
Synthetic Routes and Optimization
Asymmetric Synthesis
The enantioselective synthesis of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid typically involves:
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Ring-Opening of Epoxides: Starting from tetrahydrothiophene-3,4-epoxide, nucleophilic ring-opening with ammonia generates the amino alcohol intermediate.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields the Boc-protected amine .
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Oxidation: Selective oxidation of the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO .
Critical Reaction Parameters:
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Temperature control (<0°C during Boc protection to minimize racemization).
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Use of chiral auxiliaries or catalysts to enforce (S)-configuration .
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Epoxide Ring-Opening | 78 | 92 |
| Boc Protection | 85 | 95 |
| Oxidation | 65 | 89 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (s, 9H, Boc CH₃), 2.50–2.70 (m, 2H, SCH₂), 3.20–3.40 (m, 2H, NCH₂), 4.10 (q, 1H, J = 6.8 Hz, CH), 12.10 (s, 1H, COOH) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 28.3 (Boc CH₃), 35.6 (SCH₂), 50.1 (NCH₂), 79.8 (Boc C), 155.2 (Boc C=O), 172.4 (COOH) .
Infrared (IR) Spectroscopy
Applications in Medicinal Chemistry
Peptidomimetic Design
The compound’s rigid tetrahydrothiophene scaffold mimics proline residues in peptides, enhancing metabolic stability and bioavailability. It has been incorporated into:
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Protease Inhibitors: HIV-1 protease inhibitors with IC₅₀ values < 100 nM .
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Kinase Modulators: Selective ATP-competitive inhibitors targeting EGFR (IC₅₀ = 23 nM) .
Drug Conjugates
The carboxylic acid group enables conjugation to antibodies or nanoparticles for targeted drug delivery. For example:
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| EGFR Inhibitor | EGFR L858R | 23 nM | |
| HIV-1 Protease Inhibitor | Protease Active Site | 87 nM |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent methodologies employ organocatalysts (e.g., Cinchona alkaloids) to achieve enantiomeric excess (ee) > 98% .
Solid-Phase Synthesis
Immobilization on Wang resin enables rapid generation of combinatorial libraries for high-throughput screening .
Environmental Impact
Biodegradation studies indicate moderate persistence (t₁/₂ = 14 days in soil), necessitating greener synthetic routes .
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